molecular formula C19H20N4O5S B2681765 N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide CAS No. 905679-93-8

N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide

Cat. No.: B2681765
CAS No.: 905679-93-8
M. Wt: 416.45
InChI Key: CYTYQVPACRJHSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2-Furanyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide (referred to as LMM11 in studies) is a synthetic 1,3,4-oxadiazole derivative designed as a thioredoxin reductase (Trr1) inhibitor with potent antifungal activity against Candida albicans . Its structure features a 1,3,4-oxadiazole core substituted at position 5 with a 2-furanyl group and a benzamide moiety modified with a (2-methylpiperidinyl)sulfonyl group at the para position (Fig. 1). This compound was identified via in silico screening and validated experimentally, demonstrating efficacy in inhibiting fungal growth at low micromolar concentrations (MIC: ≤12.5 µg/mL) . Its mechanism involves disrupting redox homeostasis by targeting Trr1, a critical enzyme for fungal pathogenicity .

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S/c1-13-5-2-3-11-23(13)29(25,26)15-9-7-14(8-10-15)17(24)20-19-22-21-18(28-19)16-6-4-12-27-16/h4,6-10,12-13H,2-3,5,11H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTYQVPACRJHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N4O3SC_{19}H_{20}N_4O_3S with a molecular weight of approximately 372.45 g/mol. The compound features a furan ring, an oxadiazole moiety, and a piperidine sulfonamide structure, which are known to influence its biological properties.

PropertyValue
Molecular FormulaC19H20N4O3SC_{19}H_{20}N_4O_3S
Molecular Weight372.45 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles exhibit notable antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. This activity is often attributed to their ability to inhibit bacterial cell wall synthesis or interfere with protein synthesis pathways.

Anti-inflammatory Effects

Studies suggest that benzamide derivatives can modulate inflammatory responses. The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This was demonstrated in models where the compound reduced the levels of TNF-alpha and IL-6 in response to inflammatory stimuli.

Cardioprotective Properties

In a study evaluating the cardioprotective effects of related furanyl-benzamide derivatives against ischemia-reperfusion injury in rat models, it was found that these compounds significantly reduced infarct size and improved left ventricular function. The proposed mechanism involves modulation of nitric oxide synthase pathways and muscarinic receptor activation .

The biological activity of this compound may be explained through several mechanisms:

  • Receptor Interaction : The compound likely interacts with specific receptors involved in inflammatory and cardiac pathways.
  • Enzyme Inhibition : It may inhibit enzymes such as cyclooxygenases or lipoxygenases that are critical in inflammatory processes.
  • Cell Signaling Modulation : The compound could alter signaling pathways related to cell survival and apoptosis.

Study on Cardioprotection

A significant study investigated the cardioprotective effects of a structurally similar furanyl-benzamide derivative. The results indicated that treatment with the compound led to a marked reduction in infarct size during ischemia-reperfusion injury models. This effect was linked to enhanced nitric oxide production and improved myocardial oxygenation .

Antimicrobial Efficacy Evaluation

In another study focused on antimicrobial activity, a series of oxadiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a furan ring, an oxadiazole moiety, and a piperidine sulfonamide group. Its molecular formula is C19H20N4O3SC_{19}H_{20}N_{4}O_{3}S with a molecular weight of approximately 382.45 g/mol. The presence of these functional groups contributes to its biological activity.

Pharmacological Applications

  • Antibacterial Activity
    • Compounds similar to N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide have been shown to exhibit significant antibacterial properties. Studies indicate that derivatives containing oxadiazole and piperidine structures can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .
  • Anticancer Potential
    • The compound's structure suggests potential anticancer activity. Research has demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cellular signaling pathways . The sulfonamide group may enhance this activity by modifying drug interactions within cancerous tissues.
  • Enzyme Inhibition
    • This compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Such inhibition is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .
  • Hypoglycemic Effects
    • Some studies suggest that compounds with similar structures can lower blood glucose levels, making them candidates for diabetes management therapies. This effect may be attributed to the piperidine moiety's influence on insulin sensitivity .
  • Pesticidal Activity
    • Recent research indicates that derivatives of oxadiazole compounds show promising insecticidal and fungicidal activities. These findings suggest potential applications in agricultural chemistry for pest control .

Case Study 1: Antibacterial Activity Evaluation

A study synthesized several oxadiazole derivatives, including those based on the target compound, and evaluated their antibacterial efficacy against common pathogens. Results indicated that compounds with the furan ring exhibited enhanced antibacterial properties compared to those without it .

Case Study 2: Anticancer Mechanisms

In vitro studies revealed that certain oxadiazole derivatives could induce apoptosis in human cancer cell lines through mitochondrial pathways. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential, suggesting a potential therapeutic application in oncology .

Case Study 3: Enzyme Inhibition Analysis

Research focused on the enzyme inhibition properties of synthesized compounds showed that the incorporation of the piperidine sulfonamide significantly increased AChE inhibition rates compared to standard inhibitors. This suggests a promising avenue for developing drugs targeting neurodegenerative diseases .

Comparison with Similar Compounds

LMM5: 4-[Benzyl(Methyl)Sulfamoyl]-N-[5-[(4-Methoxyphenyl)Methyl]-1,3,4-Oxadiazol-2-yl]Benzamide

  • Structural Differences : Replaces LMM11’s 2-furanyl group with a (4-methoxyphenyl)methyl substituent and uses a benzyl(methyl)sulfamoyl group instead of cyclohexyl(ethyl)sulfamoyl.
  • Activity : Exhibits comparable antifungal activity against C. albicans (MIC: ≤12.5 µg/mL) but shows reduced solubility due to the hydrophobic benzyl group .
  • Mechanism : Also a Trr1 inhibitor, but the methoxy group may hinder membrane penetration compared to LMM11’s furanyl ring .

4-(Dipropylsulfamoyl)-N-[5-(3-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]Benzamide

  • Structural Differences : Substitutes the 2-furanyl with a 3-methoxyphenyl group and uses a dipropylsulfamoyl moiety.
  • Activity : Demonstrates moderate antibacterial activity (MIC: 32 µg/mL against Staphylococcus aureus), highlighting the role of sulfamoyl alkyl chains in broadening antimicrobial spectra .

N-[5-(5-Chlorothiophen-2-yl)-1,3,4-Oxadiazol-2-yl]-4-(Piperidin-1-ylsulfonyl)Benzamide

  • Structural Differences : Replaces the furanyl group with a 5-chlorothiophen-2-yl moiety.
  • Activity : Shows enhanced in vitro cytotoxicity (IC₅₀: 8.2 µM against HeLa cells), suggesting electron-withdrawing substituents (e.g., Cl) improve anticancer activity but reduce antifungal specificity .

Analogues with Varied Oxadiazole Substituents

OZE-II: N-[5-(3,5-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]-4-[(4,4-Dimethyl-1,3-Oxazolidin-3-yl)Sulfonyl]Benzamide

  • Structural Differences : Incorporates a 3,5-dimethoxyphenyl group and a dimethyloxazolidine sulfonyl moiety.
  • Activity : Potent antibiofilm activity against S. aureus (MBIC₉₀: 16 µg/mL), indicating that bulky sulfonyl groups enhance biofilm penetration .

N-[5-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-1,3,4-Oxadiazol-2-yl]-4-[(4-Methylpiperidinyl)Sulfonyl]Benzamide

  • Structural Differences : Substitutes the furanyl group with a dihydrobenzodioxin ring.
  • Activity : Exhibits Ca²⁺/calmodulin inhibitory activity (IC₅₀: 0.3 µM), demonstrating how aromatic fused rings modulate enzyme selectivity .

Comparative Data Table

Compound Name Oxadiazole Substituent Sulfamoyl Group Biological Activity (Target) MIC/IC₅₀ Reference
LMM11 (Target Compound) 2-Furanyl Cyclohexyl(ethyl) Antifungal (C. albicans) ≤12.5 µg/mL
LMM5 (4-Methoxyphenyl)methyl Benzyl(methyl) Antifungal (C. albicans) ≤12.5 µg/mL
4-(Dipropylsulfamoyl)-N-[5-(3-Methoxyphenyl)-... 3-Methoxyphenyl Dipropyl Antibacterial (S. aureus) 32 µg/mL
N-[5-(5-Chlorothiophen-2-yl)-... 5-Chlorothiophen-2-yl Piperidinyl Anticancer (HeLa cells) 8.2 µM
OZE-II 3,5-Dimethoxyphenyl Dimethyloxazolidine Antibiofilm (S. aureus) 16 µg/mL
N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-... 2,3-Dihydrobenzodioxin 4-Methylpiperidinyl Ca²⁺/Calmodulin inhibition 0.3 µM

Key Research Findings

Role of Sulfamoyl Groups : Cyclohexyl(ethyl) and piperidinyl sulfamoyl groups (as in LMM11) enhance solubility and Trr1 binding compared to bulkier substituents (e.g., benzyl) .

Substituent Electronic Effects : Electron-rich groups (e.g., methoxy in LMM5) reduce antifungal potency, while heteroaromatic rings (e.g., furanyl in LMM11) improve target engagement .

Activity-Specific Modifications : Chlorothiophene and dihydrobenzodioxin substituents shift activity from antifungal to anticancer or enzyme inhibition, underscoring the scaffold’s versatility .

Q & A

What are the typical synthetic routes for synthesizing N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide, and what experimental conditions are critical for optimizing yield?

Level: Basic
Answer:
The synthesis involves a multi-step approach:

Hydrazide Formation : React 2-furoic acid derivatives with hydrazine to form 2-furoyl hydrazide.

Oxadiazole Cyclization : Treat the hydrazide with cyanogen bromide (BrCN) in methanol under reflux to generate the 1,3,4-oxadiazole core .

Sulfonylation : React 4-aminobenzoic acid with 2-methylpiperidine sulfonyl chloride in the presence of a base (e.g., NaH) in anhydrous THF to form the sulfonamide intermediate .

Coupling Reaction : Use EDC/HOBt or DCC as coupling agents to conjugate the oxadiazole and sulfonylbenzamide moieties in dry DCM .
Key Optimization Factors :

  • Strict anhydrous conditions during sulfonylation to prevent hydrolysis.
  • Reflux duration (4–6 hours) and stoichiometric control in cyclization to minimize byproducts .

How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Level: Advanced
Answer:
Contradictions often arise from:

  • Structural Analogues : Minor substituent changes (e.g., 2-furanyl vs. 4-chlorophenyl in oxadiazole derivatives) significantly alter bioactivity. Validate purity and confirm structures via NMR and HRMS .
  • Assay Variability : Standardize assays (e.g., MIC for antimicrobial activity) using reference strains (e.g., S. aureus ATCC 25923) and consistent inoculum sizes. Cross-validate results with orthogonal methods (e.g., time-kill kinetics) .
  • Solubility Effects : Use DMSO stock solutions at ≤1% v/v to avoid solvent interference in cell-based assays .

What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Level: Basic
Answer:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., furanyl protons at δ 6.3–7.4 ppm, sulfonyl group at δ 3.1–3.5 ppm) .
  • IR : Key stretches include C=O (benzamide, ~1680 cm⁻¹) and S=O (sulfonamide, ~1350–1150 cm⁻¹) .
  • Mass Spectrometry : HRMS (ESI+) for exact mass verification (calculated for C₂₁H₂₁N₄O₅S: 441.12 g/mol).
  • HPLC : Reverse-phase C18 column (MeCN:H₂O gradient) with UV detection at 254 nm to assess purity (>95%) .

How can structure-activity relationship (SAR) studies be designed to improve the antitumor potency of this compound?

Level: Advanced
Answer:

  • Core Modifications : Replace the 2-furanyl group with electron-withdrawing substituents (e.g., 4-Cl) to enhance π-π stacking with target proteins .
  • Sulfonamide Optimization : Introduce bulkier alkyl groups on the piperidine ring to improve membrane permeability. Compare logP values (e.g., 2-methyl vs. 2-ethylpiperidine derivatives) .
  • Bioisosteric Replacement : Substitute the oxadiazole with 1,2,4-triazole to evaluate metabolic stability via microsomal assays .

What computational strategies are recommended for predicting the binding mode of this compound to therapeutic targets like PARP-1 or COX-2?

Level: Advanced
Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 4UND for PARP-1) to identify key interactions (e.g., hydrogen bonds with Ser904) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and free energy calculations (MM-PBSA) .
  • Pharmacophore Modeling : Align with known inhibitors (e.g., olaparib for PARP) to prioritize substituents for synthesis .

How should researchers address the compound’s stability issues in aqueous buffers during biological assays?

Level: Basic
Answer:

  • pH Control : Use phosphate buffer (pH 7.4) to minimize hydrolysis of the sulfonamide group.
  • Temperature : Store stock solutions at –20°C and avoid repeated freeze-thaw cycles.
  • Stabilizers : Add 0.1% BSA to prevent nonspecific adsorption in cell culture media .

What crystallographic techniques are used to resolve the 3D structure of this compound, and how do bond angles inform reactivity?

Level: Advanced
Answer:

  • Single-Crystal X-ray Diffraction : Resolve structures at 100 K using Mo-Kα radiation. Key parameters include N3–C11–O1 (112.5°) and C11–C8–C13 (119.6°), indicating planarity of the oxadiazole ring, which enhances π-stacking in biological targets .
  • Hirshfeld Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) to predict packing efficiency and solubility .

What in vitro and in vivo models are appropriate for evaluating the anti-inflammatory potential of this compound?

Level: Advanced
Answer:

  • In Vitro :
    • LPS-induced TNF-α suppression in RAW 264.7 macrophages (IC₅₀ determination).
    • COX-2 inhibition assay using a fluorometric kit (compare to celecoxib) .
  • In Vivo :
    • Carrageenan-induced paw edema in rats (dose range: 10–50 mg/kg, oral).
    • Plasma stability analysis via LC-MS/MS to correlate exposure with efficacy .

How can researchers mitigate toxicity risks identified during preclinical studies of this compound?

Level: Advanced
Answer:

  • Metabolic Profiling : Identify reactive metabolites (e.g., glutathione adducts) using human liver microsomes + NADPH.
  • CYP Inhibition Screening : Test against CYP3A4/2D6 to predict drug-drug interactions.
  • Structural Detoxification : Introduce polar groups (e.g., –OH) to reduce hepatic accumulation .

What methodologies are used to analyze the compound’s pharmacokinetic properties, such as bioavailability and half-life?

Level: Basic
Answer:

  • Plasma Protein Binding : Equilibrium dialysis (human plasma, 4 hours) to measure unbound fraction .
  • Pharmacokinetic Studies : Administer 10 mg/kg IV/PO in Sprague-Dawley rats; collect plasma samples at 0.5, 2, 6, 12, 24 hours for LC-MS/MS analysis. Calculate AUC, Cₘₐₓ, and t₁/₂ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.